molecular formula C4H12ClNO2S2 B14499047 3-Amino-2-methylsulfonylpropane-1-thiol;hydrochloride CAS No. 64270-94-6

3-Amino-2-methylsulfonylpropane-1-thiol;hydrochloride

Cat. No.: B14499047
CAS No.: 64270-94-6
M. Wt: 205.7 g/mol
InChI Key: JFIUCFOMMDFIPY-UHFFFAOYSA-N
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Description

3-Amino-2-methylsulfonylpropane-1-thiol;hydrochloride is an organic compound with the molecular formula C4H12ClNO2S2. This compound is characterized by the presence of an amino group, a methylsulfonyl group, and a thiol group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methylsulfonylpropane-1-thiol;hydrochloride typically involves the reaction of 3-Aminopropane-1-thiol with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methylsulfonylpropane-1-thiol;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-2-methylsulfonylpropane-1-thiol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-2-methylsulfonylpropane-1-thiol;hydrochloride involves its interaction with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Properties

CAS No.

64270-94-6

Molecular Formula

C4H12ClNO2S2

Molecular Weight

205.7 g/mol

IUPAC Name

3-amino-2-methylsulfonylpropane-1-thiol;hydrochloride

InChI

InChI=1S/C4H11NO2S2.ClH/c1-9(6,7)4(2-5)3-8;/h4,8H,2-3,5H2,1H3;1H

InChI Key

JFIUCFOMMDFIPY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(CN)CS.Cl

Origin of Product

United States

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